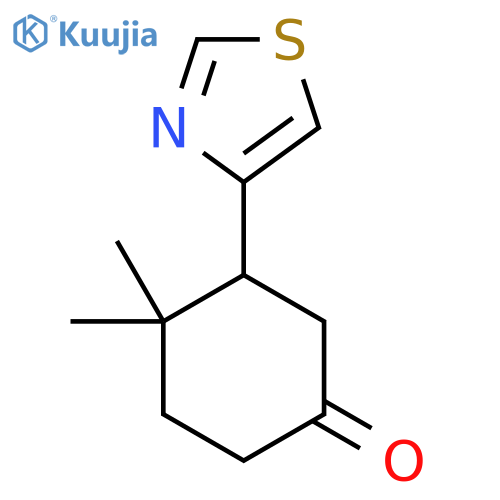Cas no 2138044-95-6 (4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one)

2138044-95-6 structure
商品名:4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-1157069
- 4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
- 2138044-95-6
- 4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one
-
- インチ: 1S/C11H15NOS/c1-11(2)4-3-8(13)5-9(11)10-6-14-7-12-10/h6-7,9H,3-5H2,1-2H3
- InChIKey: NYHBYOUSUJDJQN-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)C1CC(CCC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 209.08743528g/mol
- どういたいしつりょう: 209.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.2Ų
4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157069-0.5g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 0.5g |
$1482.0 | 2023-06-09 | ||
| Enamine | EN300-1157069-0.1g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 0.1g |
$1357.0 | 2023-06-09 | ||
| Enamine | EN300-1157069-0.25g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 0.25g |
$1420.0 | 2023-06-09 | ||
| Enamine | EN300-1157069-2.5g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 2.5g |
$3025.0 | 2023-06-09 | ||
| Enamine | EN300-1157069-0.05g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 0.05g |
$1296.0 | 2023-06-09 | ||
| Enamine | EN300-1157069-10.0g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1157069-5.0g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1157069-1.0g |
4,4-dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one |
2138044-95-6 | 1g |
$1543.0 | 2023-06-09 |
4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2138044-95-6 (4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one) 関連製品
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
